ABT-299 cation
Description
Historical Significance of Platelet Activating Factor (PAF) Antagonists
The journey to understand and modulate the effects of Platelet-Activating Factor (PAF) has been a significant thread in biomedical science. PAF was first identified in the early 1970s as a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. frontiersin.orgwikipedia.org Its discovery spurred a decades-long quest for effective antagonists to block its receptor (PAF-R) and thereby mitigate its often-detrimental effects. frontiersin.org
The development of PAF antagonists has progressed through several key phases:
Early Discoveries (1980s): The initial wave of research saw the discovery of PAF antagonists from both natural and synthetic origins. encyclopedia.pubnih.gov Notably, extracts from the Ginkgo biloba tree yielded ginkgolides, which were among the first naturally derived PAF inhibitors to be identified. encyclopedia.pubnih.gov On the synthetic front, early compounds were often structurally similar to PAF itself. nih.gov
Diversification of Chemical Scaffolds: As understanding of the PAF receptor deepened, a diverse range of chemical structures with antagonistic properties emerged. These included not only PAF analogs but also nitrogen heterocyclic compounds and other complex molecules. nih.gov This diversification allowed for the exploration of different binding modes and pharmacological profiles.
Clinical Trials and Challenges: Despite promising preclinical data, many early PAF antagonists failed to demonstrate efficacy in clinical trials for conditions like asthma and sepsis. nih.gov This highlighted the complexity of the inflammatory cascade and the potential for species-specific differences in PAF's role. physiology.org
Refinement and Potency: Continued research led to the development of more potent and selective antagonists, such as A-85783, the active metabolite of ABT-299. These newer agents have been instrumental as research tools for clarifying the role of PAF in various disease models. physiology.orgnih.gov
The historical pursuit of PAF antagonists has not only advanced the potential for new therapeutics but has also provided the scientific community with powerful molecules to dissect the intricate signaling pathways governed by PAF.
Role of Cationic Prodrug Design in Contemporary Pharmaceutical Sciences
The design of prodrugs—inactive precursors that are converted into active drugs within the body—is a well-established strategy to overcome pharmaceutical and pharmacokinetic challenges. nih.govrroij.com The incorporation of a cationic moiety, as seen in the ABT-299 cation, represents a sophisticated approach within this field. nih.gov
The primary advantages of cationic prodrug design include:
Enhanced Aqueous Solubility: Many potent drug molecules suffer from poor water solubility, which can hinder their formulation and administration, particularly for intravenous use. The introduction of a permanently charged cationic group, such as the pyridinium (B92312) ion in ABT-299, can dramatically increase aqueous solubility. nih.gov
Improved Bioavailability: By modifying a drug's physicochemical properties, a cationic prodrug can enhance its absorption. This can involve increasing its ability to interact with and pass through biological membranes. rroij.com
Targeted Delivery: Modern prodrug strategies increasingly aim for site-specific drug delivery. mdpi.com Cationic molecules can be designed to interact with specific transporters in the body, such as the organic cation transporters (OCTs), which are expressed in various tissues including the intestine, liver, and kidney. nih.gov This can potentially be exploited to concentrate a drug at its site of action.
Modulation of Cellular Uptake: The positive charge of a cationic prodrug can facilitate its interaction with the negatively charged cell membrane, potentially enhancing cellular internalization. thno.org
The design of cationic prodrugs like ABT-299 is a testament to the evolution of pharmaceutical sciences, moving beyond simple modifications to a more rational, mechanism-based approach to drug delivery. nih.gov
Current Research Landscape of this compound as a Probe in Biological Systems
While the ultimate goal of developing a compound like ABT-299 is often therapeutic, its journey through preclinical and clinical evaluation generates valuable tools for basic research. The this compound itself is primarily a carrier, a water-soluble precursor designed for efficient delivery. nih.gov Its active metabolite, A-85783, is the molecule that directly interacts with and blocks the PAF receptor. Therefore, the research landscape is best understood by considering how the administration of ABT-299 enables the use of A-85783 as a highly specific pharmacological probe.
The use of the ABT-299/A-85783 system as a research tool has been pivotal in several areas:
Elucidating the Role of PAF in Inflammation: Studies have utilized A-85783, delivered via ABT-299, to investigate the involvement of the PAF receptor in various inflammatory models. For example, the topical application of A-85783 has been shown to inhibit PAF-induced cutaneous inflammation, demonstrating its utility as a tool to study the role of the PAF receptor in skin pathologies. nih.gov
Characterizing Receptor-Mediated Signaling: The high potency and selectivity of A-85783 make it an excellent probe for dissecting the downstream signaling events following PAF receptor activation. For instance, A-85783 has been used to demonstrate that PAF-R activation leads to the biosynthesis of cytokines and cyclooxygenase-2 (COX-2), and that this can be blocked by the antagonist. aai.org
Investigating Pathophysiological Processes: The ABT-299/A-85783 system has been employed in various animal models to clarify the role of PAF in complex conditions like endotoxemia. Studies in rats have shown that ABT-299 can attenuate many of the detrimental effects of endotoxin (B1171834), supporting a role for PAF in this process. nih.gov Conversely, studies in sheep using ABT-299 suggested that PAF may not be a critical mediator of endotoxin-induced lung dysfunction in that species, highlighting the importance of such probes in understanding species-specific differences. physiology.org
Ex Vivo Analysis of Platelet Activation: The administration of ABT-299 to human volunteers has allowed for the ex vivo study of PAF-mediated platelet activation. In these studies, blood drawn from subjects was challenged with PAF, and the release of beta-thromboglobulin (a marker of platelet activation) was measured. This demonstrated that ABT-299 leads to a potent and long-lasting inhibition of PAF-mediated platelet activation in humans. nih.gov
In essence, while this compound's direct interaction with biological systems is transient and designed for conversion, its existence has provided the scientific community with a highly effective method to deliver A-85783, a powerful probe for exploring the multifaceted biology of the Platelet-Activating Factor system.
Compound Information
| Compound Name | Description |
| This compound | A water-soluble prodrug with a cationic pyridinium group. |
| A-85783 | The active, lipophilic metabolite of ABT-299; a potent and selective PAF receptor antagonist. nih.gov |
| Platelet-Activating Factor (PAF) | A potent phospholipid mediator of inflammation and thrombosis. frontiersin.orgwikipedia.org |
| Ginkgolides | A group of naturally occurring terpenoids from Ginkgo biloba with PAF antagonist activity. encyclopedia.pubnih.gov |
| WEB 2086 | A synthetic PAF receptor antagonist used in research. aai.org |
| Beta-thromboglobulin | A protein released from activated platelets, used as a biomarker of platelet activation. nih.gov |
| Cyclooxygenase-2 (COX-2) | An enzyme involved in the inflammatory response, induced by PAF receptor activation. aai.org |
Research Findings on ABT-299 and A-85783
| Parameter | Finding | Species/System | Reference |
|---|---|---|---|
| Inhibition of PAF Binding (Ki) | 0.3 nM for A-85783 | Human Platelet Membranes | nih.gov |
| Inhibition of PAF Binding (Ki) | 3.9 nM for A-85783 | Rabbit Platelet Membranes | nih.gov |
| Inhibition of PAF-induced Hypotension (ED50) | 0.008 mg/kg (intraarterially) | Rat | nih.gov |
| Inhibition of PAF-induced Responses (ED50) | 6 to 10 µg/kg (intravenously) | Rat and Mouse | nih.gov |
| Inhibition of PAF-induced Responses (ED50) | 100 µg/kg (intravenously) | Guinea Pig | nih.gov |
| Oral Activity (ED50) | 100 µg/kg | Rat and Mouse | nih.gov |
| Ex Vivo Inhibition of Beta-TG Release | Significant inhibition at 0.8 mg, 2 mg, and 70 mg doses | Human | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
172174-30-0 |
|---|---|
Molecular Formula |
C32H28FN4O4S+ |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate |
InChI |
InChI=1S/C32H28FN4O4S/c1-20(38)41-19-35-13-4-5-23(16-35)31-36-14-12-26(29(36)18-42-31)30(39)27-17-37(32(40)34(2)3)28-15-22(8-11-25(27)28)21-6-9-24(33)10-7-21/h4-17,31H,18-19H2,1-3H3/q+1/t31-/m1/s1 |
InChI Key |
QWJUQXUPQOVZHR-WJOKGBTCSA-N |
Isomeric SMILES |
CC(=O)OC[N+]1=CC=CC(=C1)[C@@H]2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C |
Canonical SMILES |
CC(=O)OC[N+]1=CC=CC(=C1)C2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C |
Origin of Product |
United States |
Molecular Architecture and Physico Chemical Principles of Abt 299 Cation
Structural Features Conducive to Cationic Character in Complex Organic Molecules
The defining feature of the ABT-299 cation is the presence of a permanently charged pyridinium (B92312) ring. ontosight.aincats.io This quaternary ammonium (B1175870) group, where the nitrogen atom is bonded to four carbon atoms, confers a permanent positive charge to the molecule, making it a cation. ontosight.aincats.iochim.it The full chemical name for the this compound is Pyridinium, 1-((acetyloxy)methyl)-3-(7-((1-((dimethylamino)carbonyl)-6-(4-fluorophenyl)-1H-indol-3-yl)carbonyl)-1H,3H-pyrrolo(1,2-C)thiazol-3-yl)-, (R)-. ontosight.ai
Table 1: Key Structural and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C32H28FN4O4S+ | nih.gov |
| Molecular Weight | 583.653 g/mol | ncats.io |
| Charge | +1 | ncats.io |
| Key Structural Moieties | Pyridinium ring, Indole (B1671886) ring, Pyrrolo[1,2-c]thiazole ring | ontosight.ai |
Intermolecular Interactions Governed by Cationic Moieties
The positive charge of the this compound is a primary determinant of its interactions with biological macromolecules. These interactions are largely electrostatic in nature and play a critical role in molecular recognition and binding.
Cation-π Interactions in Biological Recognition Processes
Cation-π interactions are noncovalent molecular forces between a cation and the electron-rich face of a π system, such as an aromatic ring. wikipedia.org These interactions are significant in biological systems, contributing to protein structure and molecular recognition. wikipedia.org The this compound, with its permanent positive charge, can engage in cation-π interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within protein binding sites. wikipedia.org
Electrostatic Interactions with Biological Macromolecules and Cellular Environments
The primary mode of interaction for the this compound is through electrostatic forces. nih.gov The positively charged pyridinium ring will be attracted to negatively charged regions of biological macromolecules, such as proteins and nucleic acids. nih.gov These negatively charged sites can include the carboxylate side chains of aspartic acid and glutamic acid residues in proteins, or the phosphate (B84403) backbone of DNA and RNA.
These charge-charge interactions are fundamental to the initial recognition and binding of the molecule to its biological target. nih.gov The strength and specificity of these interactions are influenced by the local environment, including the dielectric constant of the surrounding medium and the presence of other ions. nih.govpnas.org The formation of complexes between charged polymers and proteins is a well-documented phenomenon driven by these electrostatic forces. rsc.org In the context of the cellular environment, these interactions can also influence the molecule's distribution and transport across membranes. frontiersin.org
Stereochemical Considerations for this compound Activity
The this compound possesses a single defined stereocenter, designated as (R). ontosight.aincats.io This means the molecule is chiral and exists as a specific enantiomer. The stereochemistry of a molecule is often critical for its biological activity, as biological targets such as enzymes and receptors are themselves chiral.
The precise three-dimensional arrangement of atoms in the (R)-enantiomer of the this compound is crucial for its proper fit into the binding site of its target macromolecule. An incorrect stereoisomer (the (S)-enantiomer) would likely have a different spatial orientation of its functional groups, leading to a weaker or non-existent interaction with the target. This principle of stereoselectivity is a cornerstone of pharmacology and drug design. While detailed studies on the specific impact of ABT-299's stereochemistry on its activity are not available in the provided search results, the defined "ABSOLUTE" stereochemistry in its chemical description underscores its importance. ncats.ionih.gov The stereochemical configuration can influence not only the binding affinity but also the subsequent biological response. uwindsor.ca
Elucidation of Abt 299 Cation S Pharmacological Mechanisms
Direct Platelet Activating Factor Receptor Antagonism
The primary pharmacological action of the ABT-299 cation, through its active metabolite A-85783, is the direct antagonism of the Platelet-Activating Factor (PAF) receptor. patsnap.comnih.gov PAF is a potent phospholipid mediator involved in a wide array of inflammatory and immune responses. nih.gov By blocking this receptor, A-85783 effectively inhibits the downstream cellular events triggered by PAF.
In Vitro Receptor Binding Affinity and Functional Selectivity Profiling
A-85783, the active metabolite of ABT-299, demonstrates high affinity and selectivity for the PAF receptor. nih.govpatsnap.com In vitro studies have quantified this interaction, revealing its potent inhibitory capabilities. The inhibition constant (Ki) for A-85783 in binding to PAF receptors on human platelet membranes is a remarkably low 0.3 nM. nih.govresearchgate.netjst.go.jp For rabbit platelet membranes, the Ki is 3.9 nM. nih.govresearchgate.net This high affinity underscores the compound's potency.
The antagonism is competitive and reversible, meaning it directly competes with PAF for the same binding site on the receptor and can be displaced by higher concentrations of the agonist. patsnap.comphysiology.org This binding affinity correlates strongly with its functional antagonism of various PAF-mediated cellular responses. These include the mobilization of intracellular calcium, the priming of superoxide (B77818) generation, platelet aggregation, and degranulation. nih.govpatsnap.comresearchgate.net
In Vitro Binding Affinity of A-85783 (Active Metabolite of ABT-299)
| Preparation | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Human Platelet Membranes | 0.3 nM | nih.govresearchgate.netjst.go.jp |
| Rabbit Platelet Membranes | 3.9 nM | nih.govresearchgate.net |
Molecular Basis of PAF Receptor Modulation by ABT-299 and its Metabolites
Recent structural and mutagenesis analyses of the PAF receptor have shed light on the molecular interactions that govern ligand binding and receptor activation. nih.gov The binding of PAF itself involves its choline (B1196258) head group forming cation-π interactions within a hydrophobic pocket of the receptor, while its alkyl tail extends into an aromatic cleft between transmembrane helices TM4 and TM5. nih.gov This binding event induces conformational changes, leading to G protein coupling and signal transduction. nih.gov
As a competitive antagonist, A-85783, the active form of ABT-299, is thought to occupy this same binding pocket, thereby preventing PAF from docking and activating the receptor. This blockade prevents the conformational shifts necessary for initiating the signaling cascade, effectively silencing the PAF-induced inflammatory and thrombotic responses.
Prodrug Bioconversion Pathways and Active Metabolite Generation
ABT-299 was specifically designed as a water-soluble prodrug to overcome the poor aqueous solubility of its highly active parent compound, A-85783, which hindered its intravenous administration. nih.gov
Enzymatic Hydrolysis Kinetics and Metabolite Characterization by Serum Esterases
The conversion of the ABT-299 prodrug to its active form, A-85783, is a rapid process mediated by serum esterases. patsnap.comnih.govnih.gov This enzymatic hydrolysis is significantly faster in human plasma compared to a simple aqueous buffer at pH 7, confirming the role of these enzymes in the bioactivation process. nih.gov The presence of a serine esterase inhibitor has been shown to significantly slow down this conversion in plasma, further solidifying the involvement of these specific enzymes. nih.govresearchgate.net
Pharmacological Contribution of Active Metabolites (e.g., A-85783 and Pyridine-N-Oxide)
Following its rapid conversion from the prodrug, A-85783 itself is further metabolized. nih.govresearchgate.net Pharmacokinetic studies have identified the corresponding pyridine-N-oxide and sulfoxide (B87167) metabolites. nih.govpatsnap.comresearchgate.net These metabolites are not inert; they exhibit significant pharmacological potency both in vitro and in vivo. nih.govresearchgate.net
In Vitro Potency of ABT-299's Active Components
| Compound | Activity Metric (A2 value) | Assay | Reference |
|---|---|---|---|
| A-85783 | 4 nM | Inhibition of PAF-induced β-TG release | nih.govresearchgate.net |
| Pyridine-N-Oxide Metabolite | 1 nM | Inhibition of PAF-induced β-TG release | nih.govresearchgate.net |
Broader Biological Pathway Interventions
The primary and most well-defined biological intervention of the this compound is the antagonism of the PAF receptor. However, by blocking this key signaling pathway, ABT-299 indirectly influences a range of broader biological processes in which PAF plays a crucial role. Research has shown that ABT-299 can effectively inhibit various pathophysiological effects associated with high levels of PAF, such as those seen in models of endotoxic shock. nih.gov Specifically, it has been demonstrated to inhibit and reverse hypotension, prevent intestinal damage, and reduce symptoms of disseminated intravascular coagulation induced by endotoxins. nih.gov These effects are a direct consequence of blocking the PAF receptor and preventing the downstream inflammatory cascades.
Anti-Inflammatory Signaling Modulations
The anti-inflammatory properties of this compound are directly linked to its function as a high-potency antagonist of the Platelet-Activating Factor (PAF) receptor. nih.gov PAF is a powerful phospholipid mediator that plays a crucial role in initiating and amplifying inflammatory responses. By binding to and blocking the PAF receptor, ABT-299 effectively inhibits the downstream signaling cascades that lead to the cardinal signs of inflammation.
Research in preclinical models of endotoxic shock has demonstrated the significant anti-inflammatory effects of ABT-299. In studies involving conscious rats, ABT-299 was shown to inhibit and reverse hypotension induced by lipopolysaccharide (LPS), a major inflammatory component of Gram-negative bacteria. nih.gov This suggests that the compound can counteract the profound vasodilation and vascular permeability changes that are hallmarks of systemic inflammatory responses mediated by PAF.
Furthermore, the compound's efficacy is not limited to endotoxins from Gram-negative bacteria. ABT-299 also proved effective in preventing hypotension and gastrointestinal damage induced by lipoteichoic acid (LTA), a key inflammatory agent associated with Gram-positive bacterial infections. nih.gov This indicates a broad utility in blocking inflammatory pathways triggered by different microbial products, so long as they converge on PAF signaling. The ability to completely inhibit LPS-induced intestinal damage for up to eight hours after administration underscores the compound's potent and durable anti-inflammatory action in preclinical settings. nih.gov
Table 1: Research Findings on Anti-Inflammatory Effects of ABT-299
| Experimental Model | Inducing Agent | Observed Effect of ABT-299 | Source |
|---|---|---|---|
| Conscious Rat | Lipopolysaccharide (LPS) | Inhibited and reversed hypotension. | nih.gov |
| Conscious Rat | Lipopolysaccharide (LPS) | Completely inhibited intestinal damage. | nih.gov |
Modulation of Coagulation Cascades and Related Homeostatic Processes
The this compound demonstrates significant modulatory effects on the coagulation system, primarily by mitigating the pathological activation of the coagulation cascade during severe systemic inflammation. Its role as a PAF antagonist is central to this activity, as PAF is known to be a critical link between inflammation and thrombosis.
In preclinical rat models of endotoxemia, which often leads to disseminated intravascular coagulation (DIC), ABT-299 showed remarkable efficacy in preventing the symptoms of this life-threatening condition. nih.gov Pretreatment with ABT-299 prevented the key indicators of DIC induced by LPS by a factor of 85-95%. nih.gov
The specific homeostatic processes modulated by ABT-299 in these models include:
Thrombocytopenia: The compound prevented the sharp decrease in platelet count that is characteristic of DIC. nih.gov
Coagulation Times: It averted the prolongation of both prothrombin time (PT) and partial thromboplastin (B12709170) time (PTT), indicating a stabilization of the extrinsic and intrinsic coagulation pathways, respectively. nih.gov
Fibrinogen Levels: ABT-299 prevented the depletion of serum fibrinogen, a crucial clotting factor that is consumed during uncontrolled coagulation. nih.gov
Fibrin Degradation Products: The elevation of serum fibrinogen/fibrin degradation products, a marker of excessive clot formation and breakdown (fibrinolysis), was also inhibited by the compound. nih.gov
These findings collectively highlight that by blocking PAF signaling, ABT-299 can prevent the widespread activation of platelets and the coagulation cascade that characterizes endotoxin-induced DIC. nih.gov
Table 2: Research Findings on Coagulation Modulation by ABT-299 in an LPS-Induced DIC Model
| Parameter | Effect of LPS Alone | Effect of ABT-299 Pretreatment | Degree of Prevention | Source |
|---|---|---|---|---|
| Platelet Count | Significant Decrease (Thrombocytopenia) | Prevented Decrease | 85-95% | nih.gov |
| Prothrombin Time | Prolonged | Prevented Prolongation | 85-95% | nih.gov |
| Partial Thromboplastin Time | Prolonged | Prevented Prolongation | 85-95% | nih.gov |
| Serum Fibrinogen | Decreased | Prevented Decrease | 85-95% | nih.gov |
Preclinical Efficacy Investigations of Abt 299 Cation in Defined Disease Models
In Vivo Models of Endotoxemia and Systemic Inflammatory Response
Endotoxemia, characterized by the presence of endotoxins like lipopolysaccharide (LPS) in the blood, can trigger a severe systemic inflammatory response, leading to complications such as septic shock. nih.gov Research has focused on the potential of the ABT-299 cation to counteract these effects.
Impact on Cardiovascular Homeostasis and Hemodynamic Parameters
In preclinical models using conscious rats, the administration of LPS induces a state of endotoxic shock, a primary feature of which is significant hypotension. nih.gov The this compound has demonstrated a notable ability to both inhibit and reverse this LPS-induced hypotension. nih.gov Studies have shown that it effectively mitigates the drop in blood pressure, a critical factor in maintaining cardiovascular stability during endotoxemia. nih.gov
The compound's efficacy in this model underscores the role of PAF in the pathophysiological processes of endotoxic shock. nih.gov By antagonizing the PAF receptor, the this compound helps to preserve hemodynamic stability in the face of an endotoxin (B1171834) challenge. nih.gov
Attenuation of Gastrointestinal Pathologies and Organ Damage
Endotoxemia is known to cause significant damage to the gastrointestinal tract and can lead to disseminated intravascular coagulation (DIC), a condition characterized by widespread blood clot formation. nih.govuchile.cl Preclinical investigations have revealed that pretreatment with the this compound can completely inhibit LPS-induced intestinal damage for an extended period. nih.gov
Furthermore, the compound has shown a remarkable capacity to prevent the symptoms associated with DIC. nih.gov In rat models of endotoxemia, the this compound significantly mitigated key indicators of DIC, including thrombocytopenia (a decrease in platelet count), prolongation of prothrombin and partial thromboplastin (B12709170) time, reduced serum fibrinogen, and elevated levels of serum fibrinogen/fibrin degradation products. nih.gov Specifically, it prevented these symptoms by a margin of 85-95%. nih.gov
| DIC Parameter | Effect of LPS | Effect of this compound Pretreatment | Reference |
|---|---|---|---|
| Thrombocytopenia | Induced | Prevented (85-95%) | nih.gov |
| Prothrombin Time | Prolonged | Prevented (85-95%) | nih.gov |
| Partial Thromboplastin Time | Prolonged | Prevented (85-95%) | nih.gov |
| Serum Fibrinogen | Decreased | Prevented (85-95%) | nih.gov |
| Fibrinogen/Fibrin Degradation Products | Elevated | Prevented (85-95%) | nih.gov |
Preclinical Efficacy in Gram-Positive Bacterial Infection Complication Models (e.g., Lipoteichoic Acid-Induced Effects)
While endotoxins like LPS are associated with Gram-negative bacteria, components of Gram-positive bacteria, such as lipoteichoic acid (LTA), can also induce shock and organ damage. nih.gov The this compound has been evaluated for its efficacy in models of inflammation induced by LTA. nih.gov
Research has shown that the this compound is effective in preventing hypotension and gastrointestinal damage induced by LTA. nih.gov This finding suggests that PAF is a crucial mediator in the pathological responses to inflammatory triggers from both Gram-negative and Gram-positive bacteria, and that the this compound has a broad spectrum of activity in counteracting these effects. nih.gov
Ex Vivo Pharmacodynamic Profiling of Platelet Activation and Aggregation (e.g., Beta-Thromboglobulin Release Assay)
To assess the pharmacological activity of the this compound in a more controlled setting, ex vivo studies have been conducted on blood samples. nih.govpatsnap.com A key method used is the beta-thromboglobulin (beta-TG) release assay. nih.govpatsnap.com Beta-TG is a protein stored in the alpha-granules of platelets and is released upon platelet activation. assaygenie.com
In these studies, blood was collected from subjects and the release of beta-TG was induced by PAF. nih.govpatsnap.com The this compound and its metabolite demonstrated potent in vitro inhibition of this PAF-induced beta-TG release. nih.gov The results indicated a significant, dose-dependent inhibition of platelet activation. nih.govpatsnap.com These findings confirm the potent and long-lasting inhibitory effect of the this compound on PAF-mediated platelet activation. nih.gov
| Group | Beta-TG Release (units/mL plasma +/- SEM) - Post-administration | Beta-TG Release (units/mL plasma +/- SEM) - Pre-dose | Significance (p-value) | Reference |
|---|---|---|---|---|
| 0.8 mg dose | 54 +/- 14 | 405 +/- 51 | < 0.005 | nih.govpatsnap.com |
| 2 mg dose | 79 +/- 23 | 480 +/- 127 | < 0.005 | nih.govpatsnap.com |
| 70 mg dose | 21 +/- 10 | 327 +/- 72 | < 0.005 | nih.govpatsnap.com |
| Placebo | 449 +/- 90 | 307 +/- 49 | Not Significant | nih.govpatsnap.com |
Synthetic Strategies and Chemical Transformations of Abt 299 Cation and Analogues
Total Synthesis Approaches to the Core Pyrrolo-Thiazole and Indole (B1671886) Moieties of ABT-299
While the specific total synthesis of ABT-299 is not extensively detailed in publicly available literature, the synthesis of its active form, A-85783, revolves around the construction of the thieno[3,2-c]pyridine (B143518) core. General synthetic routes to this heterocyclic system provide a foundational understanding of the probable synthetic pathways.
The construction of the thieno[3,2-c]pyridine skeleton can be achieved through various strategies, often involving the annulation of a pyridine (B92270) ring onto a thiophene (B33073) precursor or vice versa. One common approach involves the Gewald reaction, which can be utilized to synthesize substituted 2-aminothiophenes. These intermediates can then undergo further cyclization reactions to form the fused pyridine ring.
Another versatile method for the synthesis of the thieno[3,2-c]pyridine core involves the condensation of a suitable thiophene derivative bearing a reactive methylene (B1212753) group at the 3-position with a 1,3-dielectrophilic species. For instance, the reaction of a 3-cyanomethyl-2-substituted-thiophene with an appropriate reagent can lead to the formation of the pyridine ring.
The indole moiety, while not directly present in the core of A-85783, is a related and important heterocyclic system in medicinal chemistry. Synthetic strategies for indoles, such as the Fischer, Bischler-Möhlau, and Larock indole syntheses, offer valuable insights into the construction of fused heterocyclic systems and are often adapted for the synthesis of related scaffolds.
Construction of the Pyridinium (B92312) Cation and Acetoxymethyl Prodrug Functionality
The transformation of the neutral A-85783 into the ABT-299 cation is a critical step in developing a water-soluble prodrug. This is achieved by quaternization of the pyridine nitrogen atom. The pyridinium cation not only enhances aqueous solubility but also serves as a key element of the prodrug strategy.
The formation of the pyridinium salt is typically accomplished by reacting the parent thieno[3,2-c]pyridine (A-85783) with a suitable alkylating agent. In the case of ABT-299, this involves the introduction of an acetoxymethyl group. The reaction likely proceeds via an SN2 mechanism, where the nucleophilic pyridine nitrogen attacks the electrophilic carbon of an acetoxymethyl halide, such as acetoxymethyl chloride or bromide.
The acetoxymethyl ether functionality is a well-established prodrug motif. Its design allows for enzymatic cleavage in vivo, typically by esterases, to release the active drug molecule. The hydrolysis of the ester bond in the acetoxymethyl group is the initial step, which is followed by the spontaneous decomposition of the resulting unstable hemiacetal to release formaldehyde (B43269) and the active drug, A-85783. This two-step activation mechanism ensures the targeted release of the therapeutic agent.
| Reaction Step | Reactants | Product | Purpose |
| Pyridinium Cation Formation | A-85783, Acetoxymethyl halide | This compound | Enhance water solubility, Create prodrug |
| Prodrug Activation (in vivo) | ABT-299, Esterases | A-85783, Formaldehyde, Acetic Acid | Release of the active PAF antagonist |
Cation-Directed Synthetic Protocols in the Context of Complex Heterocyclic Systems
While specific cation-directed synthetic protocols for ABT-299 are not explicitly detailed, the presence of the pyridinium cation in the final structure suggests that such strategies could be employed in the synthesis of analogues or in the exploration of alternative synthetic routes. Cation-directed synthesis leverages the electronic properties of a cationic center to influence the regioselectivity and stereoselectivity of subsequent bond-forming reactions.
In the context of heterocyclic systems, a pre-formed pyridinium salt can act as an electron-withdrawing group, activating the pyridine ring towards nucleophilic attack. This can be utilized to introduce substituents at specific positions of the heterocyclic core. For instance, the pyridinium cation can direct the addition of nucleophiles to the positions ortho and para to the nitrogen atom.
Furthermore, intramolecular cyclization reactions can be facilitated by the presence of a cationic center. An appropriately positioned nucleophilic group on a side chain attached to the pyridinium ring can undergo a cation-mediated cyclization to form a new fused ring system. This strategy is particularly useful in the construction of complex polycyclic scaffolds. The reactivity of pyridinium salts in photocyclization reactions to form bicyclic aziridines also presents a potential, albeit less common, synthetic avenue for structural modifications.
Methodologies for Structural Modification and Analogue Generation for Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationship (SAR) of ABT-299 analogues is crucial for optimizing its pharmacological profile. Methodologies for structural modification would logically focus on the key components of the A-85783 scaffold and the prodrug moiety.
Modifications of the Thieno[3,2-c]pyridine Core: Systematic modifications of the thieno[3,2-c]pyridine core are a primary focus for SAR studies. This includes the introduction of various substituents on both the thiophene and pyridine rings. For example, substitutions at different positions could modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to the PAF receptor. The synthesis of bioisosteric replacements for the thiophene ring, such as furan (B31954) or pyrrole, could also be explored to assess the importance of the sulfur atom for activity.
Variation of the Substituents: The nature of the substituents on the core structure is a key determinant of activity. For many PAF antagonists, including those with a thieno[3,2-c]pyridine core, the presence of specific lipophilic and hydrogen-bonding groups is critical for potent receptor antagonism. SAR studies would involve the synthesis of a library of analogues with diverse substituents to probe the binding pocket of the PAF receptor. For instance, the aryl group present in many thienopyridine-based antagonists is a common site for modification.
Alterations to the Prodrug Moiety: The acetoxymethyl prodrug functionality can also be modified to fine-tune the pharmacokinetic properties of the molecule. Variations in the ester group of the acetoxymethyl moiety could alter the rate of enzymatic cleavage, thereby modulating the release rate and duration of action of the active drug. For example, replacing the acetate (B1210297) with other carboxylates could lead to prodrugs with different hydrolysis kinetics.
Below is a table summarizing potential modifications for SAR studies:
| Molecular Component | Modification Strategy | Potential Impact |
| Thiophene Ring | Introduction of substituents, Bioisosteric replacement (e.g., furan, pyrrole) | Altered binding affinity and selectivity |
| Pyridine Ring | Introduction of substituents at various positions | Modified electronic and steric properties, influencing receptor interaction |
| Aryl Substituent | Variation of substituents on the aryl ring | Optimization of lipophilicity and hydrogen bonding interactions |
| Prodrug Moiety | Modification of the ester group (e.g., different alkyl or aryl carboxylates) | Altered rate of in vivo conversion to the active drug, impacting pharmacokinetics |
Through the systematic application of these synthetic methodologies and structural modifications, a deeper understanding of the SAR for this class of PAF antagonists can be achieved, potentially leading to the development of new therapeutic agents with improved efficacy and safety profiles.
Advanced Analytical Methodologies for Abt 299 Cation Research
High-Resolution Chromatographic Separations for Cationic Species
High-resolution chromatography is the cornerstone for the analysis of complex organic cations like ABT-299 and its metabolites. These techniques are adept at separating structurally similar compounds from complex biological matrices, which is crucial for accurately studying the disposition of the prodrug and its active forms.
Ion Chromatography Applications for Complex Organic Cations
Ion chromatography (IC) is a powerful separation technique well-suited for the analysis of ionic species, including complex organic cations. lpdlabservices.co.uk The method separates ions based on their interactions with a charged stationary phase. eag.com For cationic analysis, a cation-exchange column is employed, where analytes are separated based on their affinity for the negatively charged functional groups on the stationary phase. libretexts.org
The versatility of IC allows for the use of various packing materials, including polymer-coated silica (B1680970) gels, which provide a suitable environment for the exchange of organic cations. libretexts.org Detection is often achieved through conductivity, which measures the change in the electrical conductivity of the eluent as the separated ions pass through the detector. eag.com For cations that lack a unique absorbance wavelength, coupling IC with spectroscopic methods like mass spectrometry can provide enhanced sensitivity and specificity. libretexts.org The high selectivity and sensitivity of IC, with detection limits often in the parts-per-billion (ppb) range, make it a valuable tool for analyzing complex organic cations in diverse samples. eag.com
Table 1: Key Features of Ion Chromatography for Organic Cation Analysis
| Feature | Description | Relevance for Complex Cations |
| Principle | Separation based on ion-exchange interactions with a charged stationary phase. eag.com | Effective for separating charged molecules like the ABT-299 cation from neutral or anionic species. |
| Stationary Phases | Typically polymer-based or polymer-coated silica materials with charged functional groups. libretexts.org | Offers a variety of selectivities to optimize the separation of structurally diverse organic cations. |
| Detection | Primarily conductivity detection; can be coupled with mass spectrometry (IC-MS). eag.comlibretexts.org | Provides universal detection for charged species and high specificity when coupled with MS. |
| Sensitivity | Can reach µg/L (ppb) levels. eag.com | Enables the detection and quantification of low-concentration species in biological or environmental samples. |
Liquid Chromatography-Mass Spectrometry for Prodrugs and Metabolites
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is an indispensable technique for the analysis of prodrugs and their metabolites in biological fluids. Research on ABT-299, a prodrug of the potent platelet-activating factor (PAF) antagonist A-85783, has utilized high-performance liquid chromatography (HPLC) for analysis. researchgate.netnih.gov ABT-299 is designed to be converted by serum esterases into its active form, A-85783, which is further metabolized to a pyridine (B92270) N-oxide derivative that also exhibits potent activity. nih.gov
LC-MS/MS allows for the simultaneous separation, identification, and quantification of the parent prodrug (ABT-299), the active drug (A-85783), and its key metabolites within a single analytical run. The chromatographic separation, typically using a reverse-phase column, resolves the compounds based on their polarity, while the mass spectrometer provides highly selective and sensitive detection based on their mass-to-charge ratios and fragmentation patterns. For sample preparation from plasma, liquid-liquid extraction has been employed to isolate the parent compound and metabolites. acs.org This level of specificity is crucial for building accurate pharmacokinetic models in preclinical studies.
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Cationic Compounds
The definitive identification and purity assessment of novel chemical entities like the this compound rely on advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for structural elucidation.
HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, often with sub-ppm mass accuracy. acs.org This precision allows for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula of the this compound and its metabolites. Mass spectra were obtained for related compounds using a Hewlett-Packard HP5965 spectrometer. acs.org
NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the three-dimensional arrangement of the molecule. For complex organic structures, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to unambiguously assign all proton and carbon signals, confirming the identity of the synthesized compound.
For purity assessment, HPLC coupled with ultraviolet (UV) detection is a standard method. The purity of synthesized compounds structurally related to ABT-299 was determined by calculating the percentage of the product peak area relative to the sum of all observed peak areas at a specific wavelength (e.g., 254 nm). acs.org
Development of Quantitative Assays for this compound and its Active Forms in Preclinical Biological Samples
The development and validation of robust quantitative assays are critical for evaluating the pharmacokinetic properties of ABT-299 and its active forms in preclinical biological samples. A key study demonstrated the successful application of such an assay by measuring the plasma concentrations of the active drug A-85783 and its pyridine N-oxide metabolite following intravenous administration of the prodrug ABT-299 to human volunteers. nih.gov
These quantitative methods, often based on LC-MS/MS, are designed to be highly sensitive and specific. researchgate.net The assay methodology involves the extraction of the analytes from the biological matrix (e.g., plasma), chromatographic separation from endogenous components, and detection by tandem mass spectrometry. acs.orgresearchgate.net Method validation would typically include establishing the assay's linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Table 2: Relative Plasma Concentrations of ABT-299 Active Forms
| Time Post-Administration | Analyte | Plasma Concentration Profile |
| Early Phase (< 2 hours) | A-85783 | Rapidly appears in plasma. |
| Early Phase (< 2 hours) | Pyridine N-oxide metabolite | Rapidly appears; concentration exceeds A-85783 within 2 hours. nih.gov |
| Sustained Phase | A-85783 & Metabolite | Both contribute to long-lasting inhibition of platelet activation. nih.gov |
Computational and Theoretical Frameworks for Abt 299 Cation Research
Molecular Modeling of Ligand-Target Recognition and Binding Free Energies
Molecular modeling is a cornerstone for understanding how the active form of the ABT-299 cation recognizes and interacts with its biological targets. These computational techniques build three-dimensional models of molecules and simulate their interactions, offering a window into the molecular-level events that govern therapeutic action.
The primary target for the active metabolite of the this compound is the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR). Determining the binding affinity between a ligand and its receptor is crucial for drug design. Absolute binding free energy (ABFE) calculations represent a powerful, albeit computationally intensive, method to predict this affinity from first principles.
ABFE calculations use statistical mechanics principles to compute the free energy change (ΔG) when a ligand binds to a protein. nih.gov Methods like the double-decoupling approach within a molecular dynamics (MD) framework can simulate the process of decoupling the ligand from both the solvent and the protein's binding pocket. frontiersin.org The difference between these two decoupling energies provides the absolute binding free energy. For the this compound's active form, A-85783, these calculations would model its interaction with a homology model or a cryo-EM structure of the PAF receptor. Such calculations can rationalize the experimentally observed high affinity and guide the design of new antagonists with improved binding characteristics. chemrxiv.orgresearchgate.net
| Computational Method | Application to ABT-299/PAF Receptor | Key Insights |
|---|---|---|
| Homology Modeling | Building a 3D model of the PAF receptor using known GPCR structures as templates. | Provides a structural framework for docking and simulation. |
| Molecular Docking | Predicting the binding pose of the active metabolite (A-85783) within the PAF receptor's binding site. | Identifies key interacting residues (e.g., hydrogen bonds, hydrophobic contacts). |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-receptor complex over time. | Assesses the stability of the binding pose and conformational changes. |
| Absolute Binding Free Energy (ABFE) | Calculating the precise binding affinity (ΔG) between A-85783 and the PAF receptor. | Offers a quantitative prediction of potency to compare with experimental data. chemrxiv.org |
ABT-299 is a prodrug, meaning it is converted into its active form in the body, typically by enzymatic action. nih.gov Computational methods are invaluable for studying the interactions between the this compound and the enzymes responsible for its activation, such as esterases.
The process begins with molecular docking, which predicts the most likely binding pose of the this compound within the enzyme's active site. researchgate.net Following docking, more complex techniques like combined Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations can be employed. nih.gov These methods allow for a detailed examination of the enzymatic reaction mechanism, including the transition states and energy barriers involved in the cleavage of the promoiety from the active drug molecule. alquds.edu Understanding these interactions at a molecular level is critical for designing prodrugs with optimal activation kinetics.
Quantum Mechanical Calculations of Electronic Structure and Reactivity of the this compound
Quantum mechanics (QM) provides the most fundamental description of a molecule's electronic structure, which dictates its geometry, stability, and chemical reactivity. miracosta.eduudel.edu For the this compound, QM calculations, particularly those based on Density Functional Theory (DFT), are used to compute a variety of electronic properties.
These calculations can determine the distribution of electron density and generate an electrostatic potential map, highlighting the positively charged regions of the cation that are crucial for its interactions with biological targets. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity and its ability to participate in chemical reactions, such as the enzymatic conversion from its prodrug form. libretexts.orglibretexts.org
| QM Property | Relevance to this compound |
|---|---|
| Electron Density Distribution | Reveals the charge distribution across the molecule, identifying sites for electrostatic interactions. |
| Electrostatic Potential (ESP) Map | Visually maps electron-rich and electron-poor regions, predicting how the cation will interact with proteins and membranes. |
| Frontier Orbitals (HOMO/LUMO) | Indicates the molecule's susceptibility to nucleophilic or electrophilic attack, key to understanding its metabolic fate. |
| Partial Atomic Charges | Quantifies the charge on each atom, used as parameters in classical molecular dynamics simulations. |
Molecular Dynamics Simulations of Cationic Compound-Biological Membrane Interactions
As a cationic compound, the this compound must interact with and potentially traverse biological membranes to reach its site of action. Molecular dynamics (MD) simulations are a powerful tool for studying these complex interactions at an atomistic level. researchgate.net
In a typical MD simulation, a model of the this compound is placed in a simulation box containing a lipid bilayer (representing a cell membrane) and water molecules. acs.orgnih.gov By solving Newton's equations of motion for every atom in the system over time, MD simulations can reveal how the cation approaches, binds to, and potentially permeates the membrane. mdpi.com These simulations provide data on the cation's preferred orientation at the membrane surface, its depth of penetration into the lipid core, and its effect on membrane properties such as thickness and lipid ordering. nih.govnih.gov This information is vital for understanding the pharmacokinetics and bioavailability of the compound.
Theoretical Insights into Cationic Interactions with Biomolecules
The positive charge of the this compound is a defining feature that governs its interaction with a host of biomolecules beyond its primary target. Theoretical models help elucidate the nature of these interactions, which are critical for the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Organic Cation Transporters (OCTs) are a family of membrane proteins that play a crucial role in the transport of a wide variety of cationic drugs and endogenous compounds across cell membranes in key organs like the liver, kidneys, and intestines. nih.govnih.govguidetomalariapharmacology.org Given its cationic nature, the this compound is a potential substrate or inhibitor of these transporters.
Due to the scarcity of high-resolution experimental structures for human OCTs, homology modeling is a widely used technique. vcu.edunih.gov A 3D model of an OCT, such as OCT1, OCT2, or OCT3, is constructed using the known crystal structure of a related transporter protein as a template. vcu.eduuit.no The this compound can then be docked into the putative binding site of the OCT model to predict potential interactions. biorxiv.org These models help identify key amino acid residues that may be involved in binding and transport, providing a structural basis for understanding potential drug-drug interactions and predicting the compound's disposition in the body. acs.orgmeduniwien.ac.at
Future Research Trajectories and Academic Impact of Abt 299 Cation Studies
Mechanistic Dissection of Unresolved Pharmacological Activities and Potential Polypharmacology
While the primary targets of a drug candidate are often well-characterized, the full spectrum of its biological interactions may remain elusive. Future research must focus on a deeper mechanistic dissection of ABT-299 cation's activities. A key area of investigation is its potential for polypharmacology—the ability to modulate multiple protein targets simultaneously. This is a common characteristic of complex molecules and could lead to unforeseen therapeutic benefits or off-target effects.
Investigating these unresolved activities will likely involve a suite of chemical biology techniques. The development of chimeric molecules, where a compound is linked to a reporter molecule like a fluorophore, can be used to visualize cellular processes and evaluate the effects of therapeutics in real-time. acs.org Such approaches could illuminate the full range of cellular pathways influenced by this compound. The concept of bifunctional molecules, where one part targets a specific cell and the other exerts a pharmacological effect, is a guiding principle in modern drug discovery and can be applied to understand the multifaceted actions of this compound. unimi.it
Expanding Therapeutic Horizons Through Design and Synthesis of Novel Structural Analogues
The chemical scaffold of this compound serves as a foundation for the design and synthesis of novel structural analogues. By systematically modifying its structure, researchers can explore new therapeutic possibilities and optimize its properties. The synthesis of analogues could aim to enhance target specificity, improve cell permeability, or alter metabolic stability.
For instance, the development of cationic drug carriers based on hyperbranched poly(amine-ester)s has shown promise for delivering hydrophobic drugs like chlorambucil. acs.org Similarly, creating analogues of this compound could enhance its ability to act as a carrier or improve its intrinsic activity. The discovery of novel cationic cyclolipopeptides, such as chisopeptin, through genome mining and subsequent chemical synthesis, highlights a powerful strategy for finding new antibacterial agents. chinesechemsoc.org This syn-BNP (synthetic-bioinformatic natural product) approach could inspire the creation of this compound analogues with entirely new therapeutic applications, potentially against multidrug-resistant pathogens.
Innovations in Synthetic Efficiency and Sustainability for Cationic Chemical Entities
The synthesis of complex cationic molecules like this compound often involves multi-step processes that can be inefficient and environmentally burdensome. A significant future research trajectory lies in developing more efficient and sustainable synthetic methods for this class of compounds. Green chemistry principles are paramount in this endeavor.
Leveraging Advanced Computational Tools and Artificial Intelligence for Predictive Modeling of Cationic Drug Disposition and Efficacy
The escalating cost and high attrition rate in drug development necessitate the use of advanced computational tools to predict a drug's behavior in the body. dulomix.com For cationic entities like this compound, predictive modeling of its absorption, distribution, metabolism, excretion (ADME), and toxicity is a critical research frontier.
Computational approaches, including quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, and machine learning, are increasingly used to forecast the ADMET properties of compounds before they are even synthesized. scribd.comnih.gov A significant challenge in modeling cationic drugs is predicting their interaction with membrane transporters, which are crucial for their disposition. slideshare.netslideshare.net For example, organic anion-transporting polypeptides (OATPs) have been found to transport not only anions but also organic cations. scribd.com Developing sophisticated in silico models that can accurately predict these drug-transporter interactions is essential for preempting undesirable effects and optimizing drug design. nih.gov These models evolve as more experimental data becomes available, progressing from simple molecular alignments to complex protein simulations and docking studies. nih.gov
Contributions to the Fundamental Understanding of Cationic Chemical Biology and Drug Discovery Principles
The study of specific molecules like this compound contributes to the broader, fundamental principles of chemical biology and drug discovery. The permanent positive charge on the molecule makes it an excellent model for studying the cation-π interaction, a crucial noncovalent force in biological systems that influences how drugs bind to receptors and how ions pass through channels. acs.org Computational studies have shown that in aqueous environments, the binding preferences of cations to aromatic systems can be counterintuitive, challenging established chemical wisdom and providing deeper insights into ion selectivity in proteins. acs.org
Furthermore, research into cationic molecules advances our understanding of cellular uptake mechanisms. Cationic cell-penetrating peptides (CPPs), for example, are widely used to deliver a variety of molecular cargoes into cells. acs.org Studying how molecules like this compound cross cell membranes can refine the design of such delivery systems. The development of unique chemical transformations that leverage the reactivity of aromatic cations can also provide new tools for covalently modifying proteins, enabling researchers to probe biological structures and processes in their native environments. umich.edu
Compound Reference Table
Summary of Methodologies
Q & A
Q. What experimental methods are critical for characterizing the stability of ABT-299 cation under physiological conditions?
Stability studies should include:
- Buffer vs. Plasma Stability : Measure half-life in pH 7.4 phosphate buffer and human plasma (e.g., ABT-299 showed a plasma half-life of 2.6 minutes vs. 510 minutes in buffer, highlighting enzymatic degradation ).
- Analytical Techniques : Use HPLC or LC-MS to quantify degradation products and confirm ester cleavage.
- Temperature Control : Ensure experiments replicate physiological conditions (37°C).
- Reproducibility : Follow journal guidelines for detailed protocols, including instrument calibration and data validation .
Q. How can researchers validate the enzymatic activation mechanism of this compound?
- In Vitro Assays : Incubate ABT-299 with esterases (e.g., porcine liver esterase) and monitor formaldehyde release via colorimetric assays (e.g., Nash reagent) .
- Mass Spectrometry : Confirm structural conversion to the active metabolite (e.g., ^[111] from ^[114]) by comparing fragmentation patterns .
- Pharmacodynamic Markers : Use platelet activation assays (e.g., inhibition of α-granule release in PAF-induced models) to correlate activation with biological activity .
Q. What are the best practices for synthesizing and characterizing this compound analogs?
- Synthesis : Alkylation of non-hydroxyalkyl derivatives, optimizing reaction conditions (solvent, temperature) to improve yield .
- Purity Validation : Use NMR (¹H/¹³C), high-resolution mass spectrometry, and elemental analysis.
- Regulatory Compliance : Adhere to journal requirements for reporting new compounds, including spectral data and purity thresholds (>95%) .
Advanced Research Questions
Q. How can preclinical-to-clinical translation challenges for this compound be addressed?
- Discrepancy Analysis : Compare preclinical efficacy (e.g., accelerated gastric emptying in healthy subjects) with clinical outcomes (e.g., symptom exacerbation in FD patients) .
- Dose Optimization : Use PK/PD modeling to identify therapeutic windows, accounting for interspecies differences in enzyme expression .
- Patient Stratification : Investigate biomarkers (e.g., PAF receptor density) to identify responsive subpopulations .
Q. What methodologies resolve contradictions between in vitro stability and in vivo efficacy data?
- Comparative Kinetics : Analyze degradation rates in plasma from different species to assess translational relevance .
- Tissue-Specific Metabolism : Use microsomal assays (e.g., liver vs. intestinal microsomes) to identify sites of rapid prodrug activation .
- Statistical Frameworks : Apply multivariate regression to isolate variables (e.g., pH, enzyme activity) impacting stability .
Q. How should researchers design studies to evaluate this compound’s receptor-binding specificity?
- Competitive Binding Assays : Use radiolabeled PAF in platelet membranes to measure IC₅₀ values .
- Off-Target Screening : Employ high-throughput assays (e.g., CEREP panel) to assess cross-reactivity with related GPCRs.
- Structural Modeling : Perform molecular docking studies to identify critical interactions with the PAF receptor’s active site .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects in ABT-299 studies?
- Nonlinear Regression : Fit dose-response curves using software like GraphPad Prism to calculate EC₅₀/ED₅₀.
- ANOVA with Post Hoc Tests : Compare treatment groups in clinical trials (e.g., symptom scores in gastroparesis patients) .
- Power Analysis : Predefine sample sizes to ensure detection of clinically meaningful differences .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed Supplemental Data : Provide raw chromatograms, NMR spectra, and assay protocols in supplementary materials .
- Independent Validation : Collaborate with third-party labs to replicate key findings (e.g., plasma stability assays) .
- Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
